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Compound of Interest

Compound Name:

4-(Pyrazin-2-

ylamino)cyclohexane-1-carboxylic

acid

CAS No.: 2136119-50-9

Cat. No.: B2854191 Get Quote

As drug discovery and materials science increasingly rely on precision molecular engineering,

the selection of appropriate building blocks dictates the success of a synthetic pipeline. 4-

Aminocyclohexanecarboxylic acid (4-ACHA, CAS 1776-53-0) is a highly versatile, non-natural

cyclic amino acid[1]. By locking the amino and carboxyl groups onto a rigid cyclohexane ring,

4-ACHA serves as a conformationally constrained scaffold[2].

To objectively evaluate its performance, this guide compares 4-ACHA against two critical

alternatives:

-Aminobutyric Acid (GABA) (a flexible aliphatic analogue) and Tranexamic Acid (TXA) (a
structurally homologous antifibrinolytic agent).

Structural and Physicochemical Profiling
The fundamental utility of 4-ACHA stems from its restricted degrees of conformational freedom.

Unlike linear aliphatic chains, the cyclohexane ring forces the molecule into defined cis or trans

geometries, drastically altering receptor binding kinetics and proteolytic stability[2][3].

Table 1: Quantitative Comparison of Key Analogues
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Property 4-ACHA -Aminobutyric Acid
(GABA)

Tranexamic Acid
(TXA)

CAS Number 1776-53-0 56-12-2 1197-18-8

Molecular Formula C₇H₁₃NO₂ C₄H₉NO₂ C₈H₁₅NO₂

Molar Mass 143.18 g/mol 103.12 g/mol 157.21 g/mol

Structural Feature
Rigid cyclohexane

ring (No spacer)

Flexible aliphatic

chain

Rigid ring + methylene

spacer

Distance (N to O) ~5.0 Å (Restricted) Variable (Flexible) ~6.5 Å (Restricted)

Primary Utility
Peptide constraint /

Building block

Neurotransmitter /

Agonist
Antifibrinolytic agent

Conformational Restriction: 4-ACHA vs. Flexible
GABA
GABA is a highly flexible neurotransmitter capable of adopting multiple conformations to bind

various receptor subtypes (GABA-A, GABA-B, GABA-C). However, in neuropharmacological

drug design, this flexibility leads to off-target effects and rapid degradation by GABA

transaminase[3]. 4-ACHA is utilized as a conformationally locked analogue to probe specific

receptor topographies.

Causality in Experimental Design
By restricting the spatial distance between the amine and carboxylic acid, 4-ACHA forces a

specific binding pose. The trans-isomer mimics the extended conformation of GABA, while the

cis-isomer mimics a folded state. This rigidity prevents the induced-fit mechanisms required by

certain off-target receptors, thereby increasing subtype selectivity[3].
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Caption: Conformational flexibility determines receptor subtype selectivity.

Protocol 1: Radioligand Displacement Assay (Self-
Validating)
To objectively measure the binding affinity of 4-ACHA vs. GABA, a competitive radioligand

binding assay is employed.

Membrane Preparation: Isolate rat brain synaptosomal membranes expressing GABA-A

receptors. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

Ligand Incubation: Incubate 100 µg of membrane protein with 2 nM [³H]muscimol (a specific

GABA-A agonist).

Competitive Displacement: Add varying concentrations (10⁻⁹ to 10⁻³ M) of either 4-ACHA or

native GABA.

Self-Validation (Non-Specific Binding Control): In parallel, run a control utilizing 1 mM

unlabeled GABA. Causality: Because [³H]muscimol can bind non-specifically to lipids, the 1

mM unlabeled GABA saturates all specific receptor sites. The residual radioactivity in this

well represents the baseline noise, ensuring that the calculated IC₅₀ reflects true orthosteric

displacement.

Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B

glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.
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Spatial Pharmacophores: 4-ACHA vs. Tranexamic
Acid (TXA)
While 4-ACHA and Tranexamic Acid (TXA) share a cyclohexane core, TXA possesses an

additional methylene spacer between the ring and the primary amine (trans-4-

(aminomethyl)cyclohexanecarboxylic acid)[4]. This seemingly minor difference fundamentally

alters their biological activity.

Causality in Experimental Design
TXA is a potent antifibrinolytic that competitively inhibits plasminogen activation[5]. The lysine-

binding pockets of plasminogen require a specific electrostatic distance (~6.5 Å) between a

basic amine and an acidic carboxylate. TXA perfectly matches this distance. 4-ACHA, lacking

the methylene spacer, has a shorter N-to-O distance (~5.0 Å), resulting in a severe drop in

binding affinity. Consequently, 4-ACHA is often used as an internal standard in LC-MS/MS

assays for TXA quantification due to its structural similarity but lack of interfering biological

activity[4].
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Caption: Structural spacer length dictates plasminogen lysine-binding site affinity.

Protocol 2: Plasminogen Activation Inhibition Assay
(Self-Validating)
This kinetic assay proves the necessity of the methylene spacer for antifibrinolytic activity.

Reagent Assembly: Prepare human Glu-plasminogen (0.5 µM) and the chromogenic

substrate S-2251 (1 mM) in assay buffer (0.1 M Tris-HCl, pH 7.4).
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Inhibitor Pre-incubation: Add either TXA or 4-ACHA (0.1 µM to 100 µM) to the plasminogen

mixture. Causality: Pre-incubation allows the rigid molecules to reach thermodynamic

equilibrium within the lysine-binding sites before the activator is introduced.

Activation: Initiate the reaction by adding tissue plasminogen activator (tPA, 10 nM).

Self-Validation Controls:

V_max Control: A well containing no inhibitor establishes the 100% activation rate.

Background Control: A well containing no tPA ensures the plasminogen is not auto-

activating.

Kinetic Readout: Measure absorbance at 405 nm continuously for 30 minutes. Calculate the

IC₅₀ based on the suppression of the V_max slope.

Peptide Engineering: 4-ACHA as a Structural
Inducer
In synthetic peptide chemistry, replacing flexible residues (like Gly-Gly sequences) with 4-

ACHA induces defined secondary structures, such as

-turns, and imparts heavy resistance to proteolytic degradation[2].

Causality in Experimental Design
The primary amine of 4-ACHA is attached directly to the secondary carbon of the rigid

cyclohexane ring. This creates significant steric hindrance during Solid-Phase Peptide

Synthesis (SPPS). Standard coupling reagents (like HBTU) often fail to achieve complete

conversion. Therefore, highly reactive uronium salts (like HATU) combined with HOAt are

required to force the formation of the peptide bond against the steric bulk[2].
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Caption: 4-ACHA incorporation enhances proteolytic stability and receptor affinity.

Protocol 3: SPPS Coupling of Sterically Hindered 4-
ACHA

Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash

thoroughly with DMF.

Activated Coupling: Dissolve 4 equivalents of Fmoc-4-ACHA-OH and 3.9 equivalents of

HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: HATU

generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is small and

electrophilic enough to overcome the steric shielding of the cyclohexane ring. Add the

mixture to the resin and agitate for 2 hours.

Self-Validation (Kaiser Test): Remove a few resin beads and apply the Kaiser (ninhydrin)

test.

Negative (Yellow): Confirms 100% coupling of the free amines. Proceed to the next step.

Positive (Blue): Indicates incomplete coupling due to steric hindrance. Action: Trigger a

mandatory double-coupling cycle before proceeding to prevent deletion sequences.

Conclusion
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4-Aminocyclohexanecarboxylic acid (CAS 1776-53-0) is not a direct therapeutic agent like

Tranexamic Acid, nor is it a natural signaling molecule like GABA. Instead, it is a highly

specialized architectural tool. By understanding the causality of its rigid ~5.0 Å spatial

constraint, researchers can strategically deploy 4-ACHA to lock peptide conformations, map

receptor binding pockets, and build proteolytically resistant drug candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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